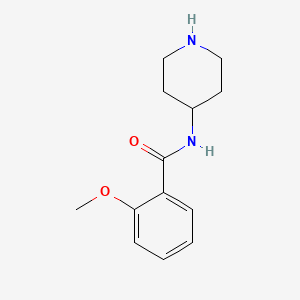
1-(3,5-Dimethylpiperidin-1-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethylpiperidin-1-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone is a chemical compound that belongs to the class of synthetic cathinones. It is commonly known by its street name, Dibutylone. Dibutylone is a popular research chemical that is used in scientific research due to its unique properties.
作用機序
Dibutylone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It also acts as a releasing agent of these neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain, leading to a euphoric and stimulating effect.
Biochemical and Physiological Effects:
Dibutylone has been shown to have both stimulant and hallucinogenic effects. It produces a feeling of euphoria, increased energy, and heightened alertness. It can also cause hallucinations, paranoia, and anxiety. Dibutylone has been shown to have a similar effect to other synthetic cathinones, such as methylone and mephedrone.
実験室実験の利点と制限
Dibutylone is a useful tool for studying the effects of synthetic cathinones on the central nervous system. It has been used as a reference standard for other synthetic cathinones, allowing researchers to compare the effects of different compounds. However, Dibutylone has limitations in terms of its safety profile. It can cause adverse effects such as hallucinations and paranoia, making it potentially dangerous to work with.
将来の方向性
There are several future directions for research on Dibutylone. One area of research could focus on the long-term effects of synthetic cathinones on the brain. Another area of research could focus on the development of safer synthetic cathinones that have less potential for abuse and adverse effects. Additionally, research could focus on the development of new analytical techniques for the detection and quantification of synthetic cathinones in biological samples.
Conclusion:
In conclusion, Dibutylone is a synthetic cathinone that is commonly used in scientific research. It is used to study the effects of synthetic cathinones on the central nervous system and has a unique mechanism of action. Dibutylone has both advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, Dibutylone is a valuable tool for studying the effects of synthetic cathinones on the brain and has the potential to lead to new insights into the mechanisms of drug addiction and abuse.
合成法
The synthesis of Dibutylone involves the reaction of 1-(3,5-Dimethylpiperidin-1-yl)propan-1-one with 5-phenyl-1,2-oxazole-3-carboxylic acid. The reaction is catalyzed by a strong acid, typically sulfuric acid. The product is then purified using a series of chemical reactions and recrystallization techniques.
科学的研究の応用
Dibutylone is used in scientific research to study the effects of synthetic cathinones on the central nervous system. It is commonly used as a reference standard for other synthetic cathinones. Dibutylone is also used to study the pharmacokinetics and pharmacodynamics of synthetic cathinones.
特性
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-8-14(2)12-20(11-13)18(21)10-16-9-17(22-19-16)15-6-4-3-5-7-15/h3-7,9,13-14H,8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUBHVOEHKYYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CC2=NOC(=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylpiperidin-1-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7460205.png)



![4-[(4-benzylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B7460230.png)
![N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)

![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)
![2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7460273.png)

![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)